![molecular formula C7H9N3O5 B1670847 Ammonium dinitro-o-cresolate CAS No. 2980-64-5](/img/structure/B1670847.png)
Ammonium dinitro-o-cresolate
Overview
Description
Ammonium dinitro-o-cresolate is a chemical compound with the molecular formula C7H6N2O5. It is also known by various other names such as 2-Methyl-4,6-dinitrophenol and 4,6-Dinitro-o-cresol . This compound is characterized by the presence of two nitro groups and a methyl group attached to a phenol ring, making it a dinitrophenol derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium dinitro-o-cresolate typically involves the nitration of o-cresol (2-methylphenol). The nitration process introduces nitro groups at the 4 and 6 positions of the phenol ring. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound follows similar nitration procedures but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The ammonium salt form is obtained by neutralizing the dinitrophenol with ammonium hydroxide .
Chemical Reactions Analysis
Types of Reactions
Ammonium dinitro-o-cresolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification and etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents such as acyl chlorides and alkyl halides are employed for esterification and etherification reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Esters and ethers of the phenol.
Scientific Research Applications
Chemistry
- Reagent in Organic Synthesis : Ammonium dinitro-o-cresolate is widely used as a reagent in various organic synthesis reactions. It facilitates the formation of complex organic molecules through oxidation, reduction, and substitution reactions.
- Oxidative Reactions : The compound can be oxidized to yield quinones and other derivatives, which are valuable in synthetic organic chemistry.
Biology
- Enzyme Inhibition Studies : It has been employed in biological research to study enzyme inhibition mechanisms, particularly in investigating protein interactions and cellular responses to oxidative stress.
- Uncoupling Agent : The compound acts as an uncoupler of oxidative phosphorylation, disrupting ATP production in cells. This property is significant for studying metabolic processes and cellular respiration .
Medicine
- Drug Development : Research is ongoing into the potential use of this compound as a biochemical tool in drug development. Its ability to interact with biological molecules makes it a candidate for exploring therapeutic applications.
- Toxicological Studies : Given its toxicity profile, it is also studied for understanding the mechanisms of toxicity and potential impacts on human health .
Industrial Applications
- Production of Dyes and Pesticides : this compound finds utility in the industrial sector for manufacturing dyes, pesticides, and other chemicals due to its reactive nature and ability to undergo various chemical transformations .
Case Study 1: Enzyme Inhibition
Research conducted on this compound demonstrated its effectiveness as an enzyme inhibitor in specific biochemical pathways. This study highlighted its role in disrupting normal cellular functions by interfering with enzyme activity.
Case Study 2: Toxicological Assessment
A comprehensive toxicological assessment revealed that exposure to this compound could lead to significant health risks, including genetic mutations. This research underscored the necessity for stringent safety protocols when utilizing this compound in laboratory settings.
Mechanism of Action
The mechanism of action of Ammonium dinitro-o-cresolate involves its interaction with biological molecules. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress and damage to cellular components. The compound can also act as an uncoupler of oxidative phosphorylation, disrupting ATP production in cells .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: Another dinitrophenol derivative with similar properties but different substitution pattern.
4,6-Dinitro-o-cresol: A closely related compound with similar chemical structure and reactivity.
Uniqueness
Ammonium dinitro-o-cresolate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ammonium salt form enhances its solubility and stability, making it more suitable for certain applications compared to its analogs .
Biological Activity
Ammonium dinitro-o-cresolate (ADOC), also known as ammonium 4,6-dinitro-o-cresolate or DNOC ammonium, is a chemical compound primarily used as a herbicide. Its biological activity has been the subject of various studies, focusing on its toxicity, environmental impact, and potential mutagenic effects. This article provides a comprehensive overview based on diverse sources, including case studies and research findings.
- Chemical Formula: C₇H₈N₂O₄
- CAS Number: 2980-64-5
- Physical State: Crystalline solid
- Solubility: Highly soluble in water
ADOC functions as a non-systemic herbicide with contact and stomach action. It disrupts cell membranes and uncouples oxidative phosphorylation by interfering with the proton gradient in mitochondria, leading to cellular energy depletion and ultimately plant death .
Acute and Chronic Effects
- Acute Toxicity:
- Chronic Toxicity:
Environmental Impact
ADOC exhibits moderate toxicity to various non-target organisms:
- Fish and Aquatic Invertebrates: Moderately toxic.
- Algae and Earthworms: Also moderately toxic, indicating potential risks to aquatic ecosystems .
- Honeybees: Low oral toxicity suggests minimal risk to pollinators .
Study 1: Ecotoxicological Assessment
A study conducted by the University of Hertfordshire assessed the ecotoxicological impact of ADOC on aquatic organisms. Results indicated that concentrations of ADOC could lead to significant mortality rates in fish and aquatic invertebrates within 48 hours of exposure .
Study 2: Mutagenicity Testing
Research published in the New Jersey Department of Health report highlighted that ADOC may induce mutations in bacterial strains during Ames tests, suggesting its potential as a mutagen . Further studies are required to elucidate the mechanisms behind this effect.
Regulatory Status
ADOC is classified under hazardous substances due to its potential health risks. It is subject to strict regulations concerning its handling and usage:
- Transport Regulations: Classified as a dangerous good (UN 1843) due to its toxic nature .
- Environmental Regulations: Listed as a marine pollutant under various international agreements, necessitating careful management to prevent ecological damage .
Data Summary Table
Property | Value/Description |
---|---|
Chemical Name | This compound |
CAS Number | 2980-64-5 |
Solubility | Highly soluble in water |
Acute Toxicity | Highly toxic to mammals if ingested |
Chronic Effects | Potential mutagen; no reproductive toxicity evidence |
Environmental Toxicity | Moderately toxic to fish, aquatic invertebrates |
Properties
IUPAC Name |
azanium;2-methyl-4,6-dinitrophenolate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O5.H3N/c1-4-2-5(8(11)12)3-6(7(4)10)9(13)14;/h2-3,10H,1H3;1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHVLZBCVSJGFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1[O-])[N+](=O)[O-])[N+](=O)[O-].[NH4+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
534-52-1 (Parent) | |
Record name | DNOC-ammonium [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002980645 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80892228 | |
Record name | 2-Methyl-4,6-dinitrophenol ammonium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80892228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2980-64-5 | |
Record name | DNOC-ammonium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2980-64-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | DNOC-ammonium [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002980645 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-4,6-dinitrophenol ammonium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80892228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ammonium 4,6-dinitro-o-tolyl oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.125 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DNOC-AMMONIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U5M04L01Q1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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